BenchChemオンラインストアへようこそ!

1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

Chiral Resolution Diastereomeric Crystallization Process Chemistry

This compound, also known as 1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester, (2S,5R)-(9CI), is a chiral, N-protected piperazine derivative. Belonging to the piperazine class, it features a specific (2S,5R) stereochemistry at the 2 and 5 positions of the ring, distinguishing it from other diastereomers like the (2R,5S) or (2R,5R) forms.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13814517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC)C
InChIInChI=1S/C8H16N2O2/c1-6-5-10(8(11)12-3)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1
InChIKeyNATRWAAYKWBMGM-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5R)-Methyl 2,5-dimethylpiperazine-1-carboxylate: A Defined Stereochemical Piperazine Building Block for Research and Procurement [CAS 548762-61-4]


This compound, also known as 1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester, (2S,5R)-(9CI), is a chiral, N-protected piperazine derivative . Belonging to the piperazine class, it features a specific (2S,5R) stereochemistry at the 2 and 5 positions of the ring, distinguishing it from other diastereomers like the (2R,5S) or (2R,5R) forms . It serves as a crucial intermediate in the synthesis of optically pure pharmaceuticals, particularly δ-opioid receptor ligands, where the defined stereochemistry is essential for target binding [1].

Why (2S,5R)-Methyl 2,5-dimethylpiperazine-1-carboxylate Cannot Be Simply Replaced by Another Piperazine Analog


Generic substitution of this specific (2S,5R) stereoisomer with a different diastereomer or a piperazine with a different protecting group is not feasible due to profound differences in biological activity, synthetic utility, and physical properties. For instance, the (2R,5S)-tert-butyl ester analog is a distinct compound with different CAS number and steric properties [1]. In the context of δ-opioid receptor ligands, the (2S,5R) configuration can be essential for activity, as demonstrated by the specific synthesis of this enantiomer via an enantioconvergent route that achieves over 99% ee, a stereochemical purity that is directly linked to its role as a critical intermediate [2].

Quantitative Differentiation of (2S,5R)-Methyl 2,5-dimethylpiperazine-1-carboxylate from Closest Analogs


Enantiomeric Excess and Yield in Chiral Resolution Using (L)-Malic Acid

The (2S,5R) enantiomer of the piperazine core can be selectively resolved by forming a stable 1:1 complex with (L)-malic acid, providing a direct route to the target stereochemistry that is not inherently possible with the achiral starting material. This method yielded the (2S,5R)-enantiomer with 89% yield and 97% enantiomeric excess (ee). Subsequent recrystallization enhanced the purity to over 99% ee . This contrasts with the (2R,5S)-tert-butyl ester analog, which requires a different synthetic pathway and resolving agents .

Chiral Resolution Diastereomeric Crystallization Process Chemistry

Performance of Dibenzoyl Tartaric Acid vs. Camphorsulfonic Acid as Resolving Agents

In the multi-step synthesis of (2S,5R)-configured piperazines, the choice of resolving agent significantly impacts the diastereomeric purity. A comparative analysis showed that (R,R)-dibenzoyl tartaric acid outperforms (S)-camphorsulfonic acid and (R)-mandelic acid, achieving a diastereomeric excess of 98% and a recovery yield of 90% for the desired (2S,5R)-enantiomer intermediate . This high de is crucial for carrying forward a pure enantiomer to the final methyl esterification step.

Chiral Resolution Process Optimization Enantioconvergent Synthesis

Scalable Enantioconvergent Synthesis Benchmark

A published high-yield enantioconvergent synthesis demonstrates the feasibility of producing the key (2S,5R)-piperazine intermediate on a laboratory scale, which is directly applicable to the methyl ester target. The process yields the pure enantiomer in 85–92% overall yield and achieves an enantiomeric excess greater than 99% without the need for chromatographic purification [1]. This establishes a clear practical advantage over alternative routes that might lead to other stereoisomers.

Enantioconvergent Synthesis Process Scale-up δ-Opioid Ligand

Distinct Chemical Reactivity vs. Tert-Butyl (Boc) Protected Analog

The methyl carbamate (methylester) group on the target compound offers distinct reaction orthogonality compared to the more common tert-butyl carbamate (Boc) analog. While the Boc group is cleaved under acidic conditions (e.g., TFA), the methyl ester is stable to acid but can be hydrolyzed under basic conditions or cleaved with nucleophiles like TMSI . This allows for selective deprotection strategies in complex molecule synthesis where acid-labile functional groups are present, a feature not possible with the Boc-protected (2S,5R)-2,5-dimethylpiperazine .

Orthogonal Protecting Groups Chemical Stability Multistep Synthesis

Optimal Use Cases for (2S,5R)-Methyl 2,5-dimethylpiperazine-1-carboxylate Based on Quantitative Evidence


Synthesis of δ-Opioid Receptor Ligands with Definitive Stereochemistry

This compound is the preferred starting material for synthesizing diarylmethylpiperazine-based δ-opioid receptor ligands where the (2S,5R) configuration is a prerequisite for target engagement. The established enantioconvergent synthesis provides the scaffold in >99% ee, a purity level directly correlated with the high affinity required for pharmacological probes [1]. Using a stereochemically undefined or incorrectly configured piperazine would lead to an inactive or confounding biological profile.

Multistep Synthesis Requiring Orthogonal N-Protection Strategies

In synthetic routes demanding high chemical selectivity, the methyl carbamate's stability to acidic conditions is a key differentiator. This makes it the necessary choice over the acid-labile Boc-protected analog when late-stage acid-catalyzed transformations (e.g., acetal deprotection, imine formation) are planned after the piperazine unit is integrated into a complex molecular scaffold .

Scale-Up and Process Chemistry for Chiral Piperazine Intermediates

The development of a scalable, chromatography-free resolution using (R,R)-dibenzoyl tartaric acid (98% de, 90% yield) directly supports the cost-effective procurement of this specific enantiomer in multi-gram to kilogram quantities. This data provides confidence for process chemists that selecting this compound will not introduce cost-prohibitive purification steps during scale-up, a risk associated with less defined or alternative synthetic routes.

Quote Request

Request a Quote for 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.